1,3-Dibromo-5-chlorobenzene

Catalog No.
S704441
CAS No.
14862-52-3
M.F
C6H3Br2Cl
M. Wt
270.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-5-chlorobenzene

CAS Number

14862-52-3

Product Name

1,3-Dibromo-5-chlorobenzene

IUPAC Name

1,3-dibromo-5-chlorobenzene

Molecular Formula

C6H3Br2Cl

Molecular Weight

270.35 g/mol

InChI

InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

FNKCOUREFBNNHG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Br)Br)Cl

Synonyms

3,5-Dibromochlorobenzene

Canonical SMILES

C1=C(C=C(C=C1Br)Br)Cl

Synthesis and Characterization:

1,3-Dibromo-5-chlorobenzene is an aromatic organic compound, synthesized through various methods, including electrophilic aromatic substitution reactions. Research studies have explored different reaction conditions and catalysts to optimize the yield and purity of the final product. For instance, one study employed iron(III) chloride (FeCl3) as a Lewis acid catalyst for the bromination of 1,3-dichlorobenzene with good efficiency [].

Applications in Organic Chemistry:

,3-Dibromo-5-chlorobenzene serves as a valuable building block in organic synthesis due to the presence of multiple halogen substituents. Its reactive bromine atoms readily participate in various coupling reactions, enabling the formation of complex organic molecules. Research has demonstrated its application in the synthesis of:

  • Biaryl compounds: Suzuki-Miyaura coupling reactions involving 1,3-dibromo-5-chlorobenzene and various arylboronic acids have been reported for the synthesis of biaryl compounds with potential applications in pharmaceuticals and functional materials [].
  • Heterocyclic compounds: The versatile nature of 1,3-dibromo-5-chlorobenzene allows its incorporation into heterocyclic rings through various coupling reactions. Studies have explored its use in the synthesis of nitrogen-containing heterocycles with potential biological activities [].

Material Science Applications:

Beyond organic synthesis, 1,3-dibromo-5-chlorobenzene has shown promise in material science research. Studies have investigated its potential applications in:

  • Liquid crystals: The introduction of 1,3-dibromo-5-chlorobenzene into certain molecular structures can influence the liquid crystalline properties, offering potential for the development of novel display materials [].
  • Organic semiconductors: Research suggests that 1,3-dibromo-5-chlorobenzene-based molecules exhibit semiconducting behavior, making them potential candidates for organic electronics applications.

1,3-Dibromo-5-chlorobenzene is an organic compound with the molecular formula C6H3Br2ClC_6H_3Br_2Cl and a molecular weight of approximately 270.34 g/mol. This compound features a benzene ring substituted with two bromine atoms and one chlorine atom at the 1, 3, and 5 positions, respectively. It is a solid at room temperature, although specific physical properties such as melting and boiling points are not widely documented. The compound is primarily produced for use in various

Typical of halogenated aromatic compounds. Notably:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines can replace bromine to form new compounds. For instance, it reacts with methyl hydrazine to form derivatives useful in synthesizing indazole compounds .
  • Electrophilic Aromatic Substitution: The presence of the bromine and chlorine substituents alters the reactivity of the aromatic ring, allowing for further electrophilic substitution reactions.

The biological activity of 1,3-dibromo-5-chlorobenzene has been explored, particularly regarding its potential as a pesticide. The compound exhibits toxic effects on target organisms by disrupting their physiological functions. Its mechanism of action involves interference with biological processes that are critical for survival, making it effective in pest control applications .

1,3-Dibromo-5-chlorobenzene can be synthesized through various methods:

  • Halogenation of Benzene Derivatives: One common method involves the bromination of chlorobenzene under controlled conditions using bromine and a catalyst such as iron(III) bromide. This reaction selectively introduces bromine atoms at the desired positions on the benzene ring.
  • Direct Chlorination: Chlorination can also be performed on dibromobenzene derivatives to achieve the desired substitution pattern .

Studies on the interactions of 1,3-dibromo-5-chlorobenzene with other chemical entities reveal its potential to form stable complexes or reactants in synthetic pathways. Its reactivity profile allows it to engage with various nucleophiles effectively, which is crucial for developing new chemical products .

Several compounds share structural similarities with 1,3-dibromo-5-chlorobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-DibromobenzeneC6H4Br2C_6H_4Br_2Lacks chlorine; more reactive due to fewer substituents.
1-Bromo-3-chloro-5-nitrobenzeneC6H4BrClNC_6H_4BrClNContains a nitro group; different reactivity profile due to electron-withdrawing nature.
1-Chloro-2-bromo-4-nitrobenzeneC6H4BrClNC_6H_4BrClNDifferent substitution pattern; affects its biological activity and chemical behavior.

Uniqueness of 1,3-Dibromo-5-chlorobenzene:
1,3-Dibromo-5-chlorobenzene's unique combination of two bromine atoms and one chlorine atom at specific positions on the benzene ring gives it distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in targeted synthetic applications and biological studies.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14862-52-3

Wikipedia

1,3-Dibromo-5-chlorobenzene

Dates

Modify: 2023-08-15

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